sym-Homo Spermidine-d4 Trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

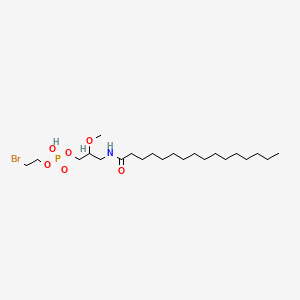

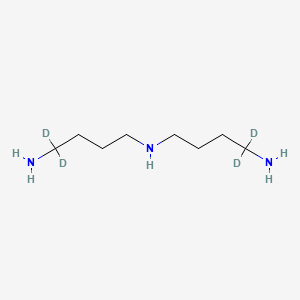

“sym-Homo Spermidine-d4 Trihydrochloride” is an isotopically labelled analogue of Spermidine . It is used as an antineoplastic . The compound is often used in labelling experiments to track the metabolism, transformation, and reactions of compounds within biological systems or experimental setups .

Molecular Structure Analysis

The molecular formula of “sym-Homo Spermidine-d4 Trihydrochloride” is C8H20D4Cl3N3 . The IUPAC name is N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride . The compound has a molecular weight of 272.68 .Physical And Chemical Properties Analysis

“sym-Homo Spermidine-d4 Trihydrochloride” is a solid compound . It has a melting point of over 244°C (decomposition) . It is soluble in methanol and water .科学的研究の応用

Cell Growth Stimulation : sym-Homospermidine (HSpe) has been studied for its ability to stimulate the growth of spermidine auxotrophs in Escherichia coli. It was found to be less effective than spermidine and aminopropylcadaverine in this regard (Linderoth & Morris, 1983).

Role in Microbial Polyamine Pools : In Caldariella acidophila, a thermoacidophilic bacterium, spermidine and sym-nor-spermine were identified as major components of the polyamine pool, highlighting its importance in microbial physiology (de Rosa et al., 1978).

Evolution and Gene Transfer : A study explored the evolution and horizontal gene transfer of homospermidine synthase (HSS), which is involved in the biosynthesis of sym-homospermidine. This enzyme has spread across diverse organisms, including bacteria, archaea, and eukaryotes, indicating its broad biological significance (Shaw et al., 2010).

Enzymatic Activity : Research on spermidine/spermine N1-acetyltransferase activity in rat L6 cells showed that sym-homospermidine, among other polyamine analogues, induced significant changes in enzyme activity, suggesting its potential role in polyamine metabolism (Erwin & Pegg, 1986).

Chemotaxonomy in Proteobacteria : The polyamine pattern, including sym-homospermidine, was investigated as a chemotaxonomic marker within Proteobacteria. This study highlighted the use of polyamine patterns, including sym-homospermidine, for classifying and understanding microbial diversity (Busse & Auling, 1988).

Biosynthesis in Plants : The biosynthesis of sym-homospermidine in sandal (Santalum album L.) was investigated, revealing arginine as a key precursor and suggesting a pathway involving Schiff-base formation (Kuttan & Radhakrishnan, 1972).

DNA-binding and Antitumor Studies : Research on Palladium(II) salt and complexes of spermidine, including sym-homospermidine, showed potential antitumor activity and the ability to induce conformational changes in DNA (Navarro‐Ranninger et al., 1992).

Chemical Structure Analysis : The crystal and molecular structure of sym-homospermidine was analyzed, providing insights into its chemical properties and interactions (Ramaswamy & Murthy, 1991).

特性

IUPAC Name |

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747888 |

Source

|

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sym-Homo Spermidine-d4 Trihydrochloride | |

CAS RN |

856869-03-9 |

Source

|

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。